(Z)-1-(Naphthalen-2-yl)ethanone oxime
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Overview
Description
(Z)-1-(Naphthalen-2-yl)ethanone oxime is an organic compound characterized by the presence of a naphthalene ring attached to an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Naphthalen-2-yl)ethanone oxime typically involves the condensation of naphthalen-2-yl ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with sodium acetate or another suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(Naphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(Z)-1-(Naphthalen-2-yl)ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(Naphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Naphthyl)-2-(imidazole-1-yl)ethanone oxime: Known for its anticonvulsant and antimicrobial activities.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Used in heterocyclic chemistry and known for its regioselectivity.
Uniqueness
(Z)-1-(Naphthalen-2-yl)ethanone oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
100485-60-7 |
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Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(NZ)-N-(1-naphthalen-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9- |
InChI Key |
YRZUZUFUJBIBSV-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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